molecular formula C17H10BrN3O2 B6524070 (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 325857-06-5

(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B6524070
CAS RN: 325857-06-5
M. Wt: 368.2 g/mol
InChI Key: RQQGAIJEACBICU-UHFFFAOYSA-N
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Description

(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide, also known as BCI, is a chromene-based compound that has been studied for its potential therapeutic applications. BCI is an important research chemical due to its unique structure and properties. BCI has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In particular, (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, including Alzheimer’s disease and Parkinson’s disease. (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and colorectal cancer.

Mechanism of Action

(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is believed to exert its therapeutic effects through a variety of mechanisms. It is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is also believed to inhibit the activity of pro-inflammatory mediators, such as cytokines and chemokines. Additionally, (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is believed to modulate the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects
(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has been shown to possess a variety of biochemical and physiological effects. In particular, (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases. Additionally, (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has been shown to modulate the activity of various transcription factors, including NF-κB, AP-1, and STAT3. (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is relatively non-toxic and has been shown to possess a variety of therapeutic effects. However, (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is not approved for use in humans and its potential side effects are not well-known.

Future Directions

There are several potential future directions for research on (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide. Further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to evaluate the safety and efficacy of (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide for use in humans. Additionally, further research is needed to explore the potential of (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide as an adjuvant therapy for the treatment of various diseases. Finally, further research is needed to explore the potential of (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide as a chemopreventive agent.

Synthesis Methods

(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide can be synthesized through a two-step process. The first step involves the reaction of 4-cyanophenyl isocyanate with bromoacetaldehyde in the presence of sodium hydroxide to form the intermediate, 2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide. The second step involves the reaction of the intermediate with bromoacetaldehyde in the presence of sodium hydroxide to form the final product, (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide.

properties

IUPAC Name

6-bromo-2-(4-cyanophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-12-3-6-15-11(7-12)8-14(16(20)22)17(23-15)21-13-4-1-10(9-19)2-5-13/h1-8H,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQGAIJEACBICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide

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